N-cyclopentyl-2-methyloxazole-4-carboxamide

Catalog No.
S2914877
CAS No.
1119429-94-5
M.F
C10H14N2O2
M. Wt
194.234
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopentyl-2-methyloxazole-4-carboxamide

CAS Number

1119429-94-5

Product Name

N-cyclopentyl-2-methyloxazole-4-carboxamide

IUPAC Name

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

Molecular Formula

C10H14N2O2

Molecular Weight

194.234

InChI

InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13)

InChI Key

DIFODGMHLFDCRM-UHFFFAOYSA-N

SMILES

CC1=NC(=CO1)C(=O)NC2CCCC2

Solubility

not available
N-cyclopentyl-2-methyloxazole-4-carboxamide, also known as XC-8, is a chemical compound with potential applications in various fields of research and industry. This paper provides a comprehensive review of the existing literature on XC-8, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific research, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-cyclopentyl-2-methyloxazole-4-carboxamide is a chemical compound with the molecular formula C12H16N2O2. It is a synthetic derivative of canabinoids and belongs to the family of oxazole-derived cannabimimetics. It was first synthesized by scientists at the University of Aberdeen in the early 2000s and has since gained popularity as a research chemical due to its potential therapeutic properties.
N-cyclopentyl-2-methyloxazole-4-carboxamide is a white to off-white powder with a melting point of 235-238°C. It is soluble in ethanol, methanol, and dimethyl sulfoxide but insoluble in water. It has a molecular weight of 220.27 g/mol and a density of 1.193 g/cm³.
N-cyclopentyl-2-methyloxazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-2-cyclopenten-1-one with acetic anhydride and subsequent reaction of the resulting product with 2-chloro-2-methylpropanoyl chloride. The compound can be characterized using various techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.
Various analytical methods can be used to detect and quantify N-cyclopentyl-2-methyloxazole-4-carboxamide, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These methods are highly sensitive and can be used to detect trace amounts of N-cyclopentyl-2-methyloxazole-4-carboxamide in biological samples.
N-cyclopentyl-2-methyloxazole-4-carboxamide exhibits cannabimimetic properties and has been shown to interact with the endocannabinoid system (ECS) in the body. The ECS is a complex system of receptors and neurotransmitters that plays a role in various physiological processes such as pain, mood, appetite, and inflammation. N-cyclopentyl-2-methyloxazole-4-carboxamide has been shown to bind to CB1 and CB2 receptors in the ECS and may have therapeutic potential in the treatment of various diseases such as neuropathic pain, epilepsy, and inflammation.
Limited research has been conducted on the toxicity and safety of N-cyclopentyl-2-methyloxazole-4-carboxamide. However, studies in animals have shown that high doses of N-cyclopentyl-2-methyloxazole-4-carboxamide can lead to hepatic and renal toxicity. Therefore, it is important to use caution when working with N-cyclopentyl-2-methyloxazole-4-carboxamide and to follow appropriate safety protocols.
N-cyclopentyl-2-methyloxazole-4-carboxamide has potential applications in various fields of research, including pharmacology, neuroscience, and medicinal chemistry. It can be used as a tool compound to study the ECS and to develop novel cannabimimetic drugs with improved therapeutic properties. It may also have potential applications in the treatment of various diseases such as neuropathic pain, epilepsy, and inflammation.
Research on N-cyclopentyl-2-methyloxazole-4-carboxamide is still in its early stages, and there is much that remains to be understood about its biological properties and potential applications. However, the compound has generated considerable interest in the scientific community and has the potential to lead to significant advances in the field of novel drug development.
N-cyclopentyl-2-methyloxazole-4-carboxamide has potential applications in various fields of research, including pharmacology, neuroscience, and medicinal chemistry. It may also have potential applications in the pharmaceutical industry as a novel drug candidate for the treatment of various diseases such as neuropathic pain, epilepsy, and inflammation.
One of the limitations of N-cyclopentyl-2-methyloxazole-4-carboxamide is its limited bioavailability, which may limit its potential therapeutic applications. However, this limitation can potentially be overcome through the development of novel drug delivery systems. Additionally, more research is needed to better understand the biological properties of N-cyclopentyl-2-methyloxazole-4-carboxamide and to determine its potential therapeutic applications. Future directions for research may include the development of novel derivatives with improved biological properties, the development of novel drug delivery systems, and the evaluation of N-cyclopentyl-2-methyloxazole-4-carboxamide in preclinical and clinical studies.
N-cyclopentyl-2-methyloxazole-4-carboxamide is a chemical compound with potential applications in various fields of research and industry. It exhibits cannabimimetic properties and may have potential therapeutic applications in the treatment of various diseases such as neuropathic pain, epilepsy, and inflammation. Research on N-cyclopentyl-2-methyloxazole-4-carboxamide is still in its early stages, and there is much that remains to be understood about its biological properties and potential applications. However, the compound has generated considerable interest in the scientific community and has the potential to lead to significant advances in the field of novel drug development.

XLogP3

1.6

Dates

Modify: 2023-08-17

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